molecular formula C16H15F3N2OS B11500133 N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11500133
M. Wt: 340.4 g/mol
InChI Key: CZZNQFKVQYGREB-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyrrolidine derivative with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(pyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
  • N-[2-(pyrrolidin-1-yl)-5-methylphenyl]thiophene-2-carboxamide
  • N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and material science applications.

Properties

Molecular Formula

C16H15F3N2OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-5-6-13(21-7-1-2-8-21)12(10-11)20-15(22)14-4-3-9-23-14/h3-6,9-10H,1-2,7-8H2,(H,20,22)

InChI Key

CZZNQFKVQYGREB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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